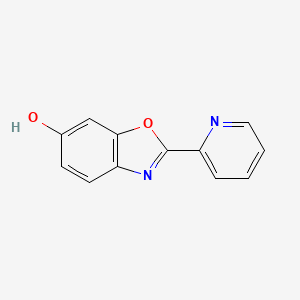

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol

Beschreibung

BenchChem offers high-quality 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-8-4-5-9-11(7-8)16-12(14-9)10-3-1-2-6-13-10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHDXBMLCDWANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ESIPT mechanism of benzoxazole derivatives with hydroxyl groups

The ESIPT mechanism in hydroxyl-substituted benzoxazoles represents a fascinating and highly useful area of photochemistry. The combination of an ultrafast, reversible photoreaction with a large, tunable Stokes shift makes these compounds exceptionally versatile. A deep understanding of the interplay between molecular structure, substituent effects, and solvent environment is critical for the rational design of new functional materials. By leveraging a synergistic approach that combines advanced spectroscopic techniques with robust computational methods, researchers can continue to unlock the full potential of these remarkable fluorophores for applications in high-resolution biological imaging, advanced sensing platforms, and next-generation optoelectronic devices. [25][26]

References

-

Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. (2021). The Journal of Physical Chemistry B. [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). ACS Physical Chemistry Au. [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - ACS Publications. (2022). ACS Publications. [Link]

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PMC. [Link]

-

The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. (n.d.). Journal of Materials Chemistry C. [Link]

-

Ultrafast proton transfer dynamics of 2-(2'-hydroxyphenyl)benzoxazole dye in different solvents. (2021). Chinese Physics B. [Link]

-

Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. (2005). Bulletin of the Korean Chemical Society. [Link]

-

Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. (2005). Semantic Scholar. [Link]

-

Investigation of a Series of 2-(2'-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. (2021). PubMed. [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PubMed. [Link]

-

Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) Emitters: Synthesis, Spectroscopic Studies, and Theoretical Calculations. (2025). ResearchGate. [Link]

-

Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. (n.d.). ResearchGate. [Link]

-

The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Derivatives. (2007). Semantic Scholar. [Link]

-

Excited-state intramolecular proton transfer in 2-(3'-hydroxy-2'-pyridyl)benzoxazole. Evidence of coupled proton and charge transfer in the excited state of some o-hydroxyarylbenzazoles. (2007). PubMed. [Link]

-

Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT): computational study of the substitution effect on the electronic absorption spectra of 2-(2′-hydroxyphenyl)-1,3-benzoxazole derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Ultrafast proton transfer dynamics of 2-(2'-hydroxyphenyl)benzoxazole dye in different solvents. (2021). Chinese Physics B. [Link]

-

Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PMC. [Link]

-

Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives. (2016). RSC Advances. [Link]

-

Solvent-Dependent Photoinduced Tautomerization of 2-(2'-Hydroxyphenyl)benzoxazole. (2002). The Journal of Physical Chemistry A. [Link]

-

Excited-state intramolecular proton transfer (ESIPT) emitters based on a 2-(2′-hydroxybenzofuranyl)benzoxazole (HBBO) scaffold functionalised with oligo(ethylene glycol) (OEG) chains. (n.d.). New Journal of Chemistry. [Link]

-

Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. (2024). PubMed. [Link]

-

Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study. (n.d.). CiteDrive. [Link]

-

2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. (2008). Chemistry of Materials. [Link]

-

Solvation effect on the ESIPT mechanism of nitrile-substituted ortho-hydroxy-2-phenyl-oxazolines. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding. (2025). ResearchGate. [Link]

-

Representation of the ESIPT process in 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) derivatives. GSIPT=ground‐state intramolecular proton transfer. (n.d.). ResearchGate. [Link]

-

Vibrational structure of absorption spectrum of 2,5-bis(2-benzoxazolyl)hydroquinon. (2025). Low Temperature Physics. [Link]

-

Regulation of Excited-State Intramolecular Proton Transfer Process and Photophysical Properties for Benzoxazole Isothiocyanate F. (2022). Unknown Source. [Link]

-

Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. (2025). ResearchGate. [Link]

-

Undeniably, among the photochemical and photophysical reactions of organic compounds, ESIPT tautomerism between a proton donor and acceptor is one of the most studied and most promising photoreactions. (2023). MDPI. [Link]

-

How can I make excited state intramolecular proton transfer (ESIPT) occur in my compound? (2014). ResearchGate. [Link]

-

Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. (n.d.). PMC. [Link]

-

Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. (n.d.). ProQuest. [Link]

-

Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. (2023). TÜBİTAK Academic Journals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigation of a Series of 2-(2'-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 7. Ultrafast proton transfer dynamics of 2-(2'-hydroxyphenyl)benzoxazole dye in different solvents [cpb.iphy.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - ProQuest [proquest.com]

- 13. Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives -Bulletin of the Korean Chemical Society [koreascience.kr]

- 14. citedrive.com [citedrive.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Photophysical Properties of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol (HBox): A Roadmap for Researchers

This technical guide provides a comprehensive framework for the investigation of the photophysical properties of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol (HBox), a heterocyclic molecule with significant potential in the development of fluorescent probes and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven experimental protocols. We will delve into the core photophysical phenomena expected for this class of compounds, namely Excited-State Intramolecular Proton Transfer (ESIPT), and provide a roadmap for its synthesis and detailed characterization.

Introduction: The Promise of Benzoxazoles and ESIPT

Benzoxazole derivatives are a cornerstone in the design of functional organic materials due to their rigid, planar structure and rich electronic properties.[1][2][3][4][5] When a hydroxyl group is strategically placed in proximity to a nitrogen atom within the heterocyclic core, as in HBox, the molecule becomes a candidate for a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[6][7][8][9][10]

Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase, triggering an ultrafast transfer of the proton within the molecule.[11][12] This creates a transient tautomeric species with a distinct electronic structure and, consequently, a significantly different fluorescence emission profile. The hallmark of ESIPT is a large Stokes shift, the difference between the absorption and emission maxima, which is highly desirable for applications in fluorescence imaging and sensing to minimize self-absorption and background interference.[13]

The photophysical properties of ESIPT-capable molecules are exquisitely sensitive to their microenvironment, making them excellent candidates for probes of solvent polarity, pH, and viscosity.[13][14][15][16][17][18] This guide will provide the necessary tools to explore these properties for HBox.

Synthesis of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol (HBox)

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3][19][20][21] For HBox, a plausible synthetic route involves the reaction of 2-amino-5-hydroxyphenol with picolinic acid or a derivative thereof.

Proposed Synthetic Protocol:

A general protocol for the synthesis of 2-aryl-benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent or under high-temperature conditions.[3][19] Microwave-assisted synthesis can also be a rapid and efficient alternative.[19]

Example Reaction Scheme:

Step-by-Step Procedure:

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-amino-3-hydroxy-phenol and picolinic acid.

-

Solvent and Catalyst: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or a catalyst like polyphosphoric acid (PPA).[3]

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). For microwave synthesis, irradiate the mixture for a shorter duration, optimizing the time and power.[19]

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into cold water. The crude product will precipitate. Filter the solid, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure.[2][21]

Core Photophysical Properties and Their Characterization

The photophysical behavior of HBox is expected to be dominated by ESIPT, leading to distinct absorption and emission characteristics. This section outlines the key properties to investigate and the experimental protocols to do so.

Absorption and Emission Spectroscopy

The initial characterization involves measuring the UV-Visible absorption and fluorescence emission spectra in various solvents of differing polarity. This will provide insights into the ground and excited states of the molecule and the influence of the environment.

Expected Observations:

-

Absorption: A primary absorption band corresponding to the π-π* transition of the enol form. The position of this band may show some dependence on solvent polarity (solvatochromism).[14][16][17][18]

-

Emission: A dual-emission profile is possible. A "normal" emission from the locally excited enol form at shorter wavelengths and a significantly red-shifted emission from the keto tautomer formed via ESIPT at longer wavelengths. The relative intensities of these two bands will likely be highly solvent-dependent.[6]

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of HBox (typically 1-10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[22]

-

Absorption Measurement: Record the UV-Vis absorption spectra for each solution using a spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra for each solution, exciting at the absorption maximum (λ_abs,max). Correct the spectra for instrument response.[14]

Data Presentation:

Table 1: Expected Spectroscopic Data for HBox in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | Value | Value | Value |

| Toluene | 2.38 | Value | Value | Value |

| Dichloromethane | 8.93 | Value | Value | Value |

| Acetonitrile | 37.5 | Value | Value | Value |

| Methanol | 32.7 | Value | Value | Value |

| Water | 80.1 | Value | Value | Value |

Note: The values in this table are placeholders and need to be determined experimentally.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[22][23][24][25][26]

Experimental Protocol for Relative Quantum Yield Determination:

The comparative method is a widely used and reliable technique for determining Φ_F.[22][24][26]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength of HBox. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

-

Absorbance Matching: Prepare a series of solutions of both the HBox sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The plot should be linear.

-

Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation:[24]

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Visualization of Experimental Workflow:

Caption: Jablonski diagram illustrating the ESIPT process.

pH Dependence

The presence of the phenolic hydroxyl group and the pyridine nitrogen makes the photophysical properties of HBox likely sensitive to pH. [15][27][28][29][30]Investigating this dependence can reveal the pKa values of the ground and excited states and is crucial for developing pH sensors.

Experimental Protocol for pH Titration:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Spectroscopic Measurements: Prepare solutions of HBox in each buffer and record the absorption and fluorescence spectra.

-

Data Analysis: Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum as a function of pH. The resulting sigmoidal curves can be fitted to determine the ground-state and excited-state pKa values, respectively.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and detailed photophysical characterization of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol (HBox). By following the outlined experimental protocols, researchers can gain a deep understanding of its ESIPT dynamics, solvatochromic behavior, and pH sensitivity. The insights gained will be invaluable for the rational design of novel fluorescent probes for biological imaging, chemical sensing, and the development of advanced materials with tailored optical properties. Future work could involve computational studies to complement the experimental findings and provide a more detailed picture of the excited-state potential energy surfaces.

References

- Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Time-resolved fluorescence spectroscopy for studying stepwise excited-state intramolecular double proton transfer.

- 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine - Smolecule.

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC.

- Fluorescence quantum yield measurement | JASCO Global.

- Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer - PMC.

- Fluorescence lifetime data of ESIPT compounds in CH 2 Cl 2 - ResearchG

- Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC.

- Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole.

- Time-resolved and steady-state fluorescence studies of the excited-state proton transfer in 3-hydroxyflavone and 3-hydroxychromone | Journal of the American Chemical Society.

- 1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evalu

- ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer - PMC.

- Effect of pH on the fluorescence intensity (λem = 522 nm) of 2 (5 μM)...

- Excited State Intramolecular Proton Transfer and Charge Transfer Dynamics of a 2-(2′-Hydroxyphenyl)

- Effect of pH on the fluorescence emission spectra (pH = 2.0 (i), 2.5...

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.

- Excited-State Intramolecular Proton Transfer in Jet-Cooled 2,5-Bis( 2- benzot hiazol yl) hydroquinone - CORE.

- Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study.

- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI.

- Synthesis and Solvatochromism of Oxazolone Deriv

- Petrosamine Revisited. Experimental and Computational Investigation of Solvatochromism, Tautomerism and Free Energy Landscapes of - Preprints.org.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV

- Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)

- Effect of pH on the fluorescence intensities of HL and the Cu²⁺–L complex - ResearchG

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES - ResearchG

- Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe - ResearchG

- Solvatochromism of a typical merocyanine dye. Further investigations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties - RUN.

- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential - Preprints.org.

- Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)

- A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC.

- Synthesis, photophysical properties of novel fluorescent metal complexes from 3- (1,3-benzoxazol-2-yl)

Sources

- 1. Buy 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | 61382-10-3 [smolecule.com]

- 2. chem.uaic.ro [chem.uaic.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.bg.ac.rs [chem.bg.ac.rs]

- 15. mdpi.com [mdpi.com]

- 16. periodicos.ufms.br [periodicos.ufms.br]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. preprints.org [preprints.org]

- 22. chem.uci.edu [chem.uci.edu]

- 23. d-nb.info [d-nb.info]

- 24. agilent.com [agilent.com]

- 25. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jasco-global.com [jasco-global.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]

Large Stokes shift fluorophores based on benzoxazole scaffolds

An In-depth Technical Guide to Large Stokes Shift Fluorophores Based on Benzoxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Large Stokes shift fluorophores are indispensable tools in fluorescence-based applications, offering significant advantages in signal-to-noise ratio and multiplexing capabilities. The benzoxazole scaffold has emerged as a privileged structure in the design of such fluorophores due to its synthetic accessibility and versatile photophysical properties. This guide provides a comprehensive overview of the design principles, photophysical mechanisms, synthesis, and applications of large Stokes shift fluorophores based on benzoxazole scaffolds. We delve into the core mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), and provide practical insights into the rational design and experimental utilization of these powerful fluorescent probes.

The Imperative for Large Stokes Shift Fluorophores

In the realm of fluorescence imaging and sensing, the Stokes shift—the difference between the maximum absorption and emission wavelengths—is a critical parameter.[1] Conventional fluorophores often exhibit small Stokes shifts, leading to self-quenching at high concentrations and spectral crosstalk between excitation and emission channels. Large Stokes shift fluorophores, typically defined as having a Stokes shift greater than 80 nm, effectively mitigate these issues.[2][3] The resulting benefits include:

-

Enhanced Signal-to-Noise Ratio: A large separation between excitation and emission wavelengths allows for more effective filtering of scattered excitation light, leading to a darker background and clearer signal.

-

Reduced Self-Absorption: The minimal overlap between absorption and emission spectra minimizes the reabsorption of emitted photons by neighboring fluorophores, which is particularly crucial for highly concentrated samples or solid-state applications.

-

Expanded Multiplexing Capabilities: The ability to excite multiple fluorophores with a single wavelength while detecting their emissions in distinct spectral windows is greatly enhanced, facilitating multicolor imaging.[1][4]

The benzoxazole core, an aromatic heterocyclic compound, has proven to be an exceptional platform for the development of large Stokes shift fluorophores, offering a blend of photostability, synthetic tractability, and tunable optical properties.[5][6][7]

Unraveling the Photophysical Mechanisms

The remarkable large Stokes shifts observed in many benzoxazole-based fluorophores are not coincidental but are rooted in specific photophysical processes that occur in the excited state. Understanding these mechanisms is paramount for the rational design of novel probes with tailored properties.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is the most prominent mechanism for achieving exceptionally large Stokes shifts in benzoxazole derivatives, particularly in 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogs.[8][9][10][11] The process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. This creates a transient tautomer with a distinct electronic configuration and, consequently, a significantly red-shifted emission. The ESIPT process can be depicted by a four-level laser-like energy diagram:

-

Excitation: The ground-state enol form (E) absorbs a photon and is promoted to the excited enol state (E*).

-

Proton Transfer: In the excited state, a rapid and often ultrafast intramolecular proton transfer occurs, converting E* to the excited keto tautomer (K*).[9] This process is typically barrierless or has a very low energy barrier.

-

Emission: The K* tautomer relaxes to its ground state (K) by emitting a photon at a much longer wavelength (lower energy) than the initial absorption.

-

Back Proton Transfer: The unstable ground-state keto form (K) rapidly undergoes back proton transfer to regenerate the ground-state enol form (E), completing the cycle.

The large energy difference between the absorption of E and the emission of K* results in a substantial Stokes shift, often exceeding 100 nm.[12]

Caption: The four-level energy diagram of the ESIPT process.

Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is another key mechanism for engineering large Stokes shifts. In this process, a molecule is designed with electron-donating (D) and electron-accepting (A) moieties linked by a π-conjugated system (D-π-A). Upon excitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state with a different geometry and electronic distribution compared to the ground state. This excited state is stabilized in polar solvents, resulting in a red-shifted emission. The benzoxazole nucleus can act as an electron-accepting or a constituent of the π-system in such designs.[13] Asymmetric cyanine dyes incorporating benzothiazolium (a close relative of benzoxazole) have demonstrated large Stokes shifts via efficient ICT.

Intramolecular Exciplex Formation

Certain benzoxazole derivatives can form intramolecular exciplexes (excited-state charge-transfer complexes), which also lead to red-shifted, broad, and structureless emission bands.[14] This phenomenon is particularly observed in solvents of low to medium polarity. The formation of a compact, sandwich-type exciplex structure depends on the flexibility of the linker connecting the donor and acceptor units.

Design and Synthesis of Benzoxazole-Based Fluorophores

The versatility of the benzoxazole scaffold lies in its straightforward synthesis and the ease with which its properties can be tuned through chemical modifications.

General Synthesis of the Benzoxazole Core

A common and efficient method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA).[6][15]

Caption: General workflow for benzoxazole synthesis.

Tuning Photophysical Properties

The absorption and emission characteristics of benzoxazole fluorophores can be precisely tailored by introducing various substituents onto the core structure.

-

Substituent Effects in ESIPT Fluorophores: In 2-(2'-hydroxyphenyl)benzoxazole (HBO) systems, the nature of the substituent significantly impacts the ESIPT fluorescence. Electron-donating groups generally cause a hypsochromic (blue) shift in the ESIPT emission, while electron-accepting groups lead to a bathochromic (red) shift.[8][11] This allows for the fine-tuning of the emission color.

-

Extending π-Conjugation: Increasing the extent of the π-conjugated system, for instance, by incorporating thiophene or other aromatic rings, typically results in red-shifted absorption and emission spectra.[16]

Photophysical Properties and Characterization

A thorough characterization of the photophysical properties is essential for evaluating the performance of a newly synthesized fluorophore. Key parameters include:

-

Absorption and Emission Spectra: These spectra determine the excitation and emission wavelengths and are used to calculate the Stokes shift.

-

Molar Absorptivity (ε): A measure of how strongly the fluorophore absorbs light at a given wavelength.

-

Fluorescence Quantum Yield (Φf): The ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.

Table 1: Photophysical Properties of Representative Benzoxazole-Based Fluorophores

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Solvent/Medium | Reference(s) |

| 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) | 382 | 568 | 186 | 8572 | 0.11 | PBS (pH 7.2) with 5% mPEG550 | |

| Benzoxazole Derivative 1 (Felouat et al.) | 390 | 470-582 | 80-192 | - | - | Various Solvents | [5] |

| Benzoxazole Derivative 2 (Felouat et al.) | 392 | 471-599 | 79-207 | - | - | Various Solvents | [5] |

| 2,1,3-Benzoxadiazole Derivative (9a) | 419 | 494 | 75 | 3738 | ~0.5 | Solution | [13] |

| Benzothiazole Derivative (Large Stokes Shift) | - | - | >100 | - | - | - | |

| 2,5-bis(benzoxazol-2-yl)thiophene (BBT) based dye | 382 | 568 | 186 | 8572 | 0.11 | Buffer with additive | [2] |

Applications in Research and Development

The unique properties of benzoxazole-based large Stokes shift fluorophores have led to their application in a wide array of fields.

Fluorescent Probes for Biological Systems

-

DNA Probes: Certain benzoxazole derivatives exhibit enhanced fluorescence upon binding to DNA, making them valuable tools for nucleic acid detection and visualization.[5]

-

Cation Sensing: The incorporation of a cation-chelating moiety, such as a crown ether, into the benzoxazole structure can lead to fluorescence changes upon binding to specific metal ions, enabling their detection.[14]

-

Live Cell Imaging: Their high signal-to-noise ratio, photostability, and red-to-NIR emission profiles make these dyes well-suited for live-cell imaging with reduced phototoxicity and deeper tissue penetration.[1][2] Some derivatives have shown specific localization to organelles like mitochondria.

Materials Science

Benzoxazole derivatives are also utilized as:

-

Organic Light-Emitting Diodes (OLEDs): As dopants or emitting materials.[15]

-

Fluorescent Brighteners: For textiles and polymers.[15]

Experimental Protocols

Synthesis of a 2,5-bis(benzoxazol-2-yl)thiophene Derivative

This protocol is adapted from the synthesis of related compounds and serves as a representative example.[2]

Step 1: Synthesis of 2,5-bis(benzoxazol-2-yl)thiophene (BBT)

-

To a 100 mL three-necked flask, add 2-aminophenol (2.18 g, 20 mmol) and thiophene-2,5-dicarboxylic acid (1.72 g, 10 mmol).

-

Add polyphosphoric acid (PPA) (30 g) as both the solvent and the catalyst.

-

Heat the mixture to 200 °C under a nitrogen atmosphere and stir for 8 hours.

-

Cool the reaction mixture to 100 °C and pour it into a large volume of cold water (500 mL).

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with a saturated sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure BBT product.

Protocol for Live Cell Imaging

This protocol provides a general guideline for staining live cells with a benzoxazole-based fluorescent probe.

Caption: A typical workflow for live cell staining.

Conclusion and Future Outlook

Fluorophores based on benzoxazole scaffolds represent a mature yet continually evolving class of molecules with significant potential. The ability to achieve large Stokes shifts through well-understood mechanisms like ESIPT and ICT provides a clear roadmap for the rational design of next-generation probes. Future research will likely focus on developing benzoxazole-based fluorophores with even longer emission wavelengths (into the NIR-II window), enhanced quantum yields, and improved targeting specificity for advanced bioimaging applications, including super-resolution microscopy and in vivo imaging. The synthetic versatility of the benzoxazole core ensures its continued prominence in the development of innovative fluorescent tools for both life sciences and materials science.

References

- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.

- Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. Photochemical & Photobiological Sciences (RSC Publishing).

- Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society.

- Revealing the ESIPT process in benzoxazole fluorophores within polymeric matrices through theory and experiment.

- Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet St

- Excited-state intramolecular proton transfer reaction modulated by low-frequency vibrations: An effect of an electron-donating substituent on the dually fluorescent bis-benzoxazole. AIP Publishing.

- Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT)

- Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)

- Large Stokes shift benzothiazolium cyanine dyes with improved intramolecular charge transfer (ICT) for cell imaging applications.

- Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. PMC - NIH.

- A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. RSC Publishing.

- Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy.

- An organic dye with very large Stokes-shift and broad tunability of fluorescence: Potential two-photon probe for bioimaging and ultra-sensitive solid-st

- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXII, s. I c, Chimie, 2014.

- The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers.

- Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors.

- Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed.

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.

- A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. RSC Advances.

- Solid-State Luminescence with a Large Stokes Shift in Starch Functionalized with Low-Content ESIPT Dye. MDPI.

- Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.

Sources

- 1. Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives -Bulletin of the Korean Chemical Society [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. publications.cuni.cz [publications.cuni.cz]

Electronic Absorption Spectra of Pyridine-Benzoxazole Conjugates

Content Type: Technical Guide / Whitepaper Audience: Researchers, Spectroscopists, and Medicinal Chemists

Executive Summary

Pyridine-benzoxazole conjugates represent a privileged class of heterocyclic fluorophores characterized by high thermal stability, large Stokes shifts, and tunable optoelectronic properties. Their electronic absorption spectra are governed by the interplay between the electron-deficient pyridine ring and the benzoxazole moiety, facilitating Intramolecular Charge Transfer (ICT).

This guide provides a rigorous analysis of the ground-state electronic transitions (

Molecular Architecture and Electronic Theory

The fundamental chromophore consists of a benzoxazole ring fused or linked to a pyridine ring.[1] The electronic absorption is dominated by

The Push-Pull Mechanism

In "push-pull" derivatives, the benzoxazole acts as the electron-withdrawing core (or auxiliary acceptor), while substituents on the phenyl ring or the pyridine nitrogen status determine the donor strength.

-

Neutral State: The molecule often exhibits a twisted intramolecular charge transfer (TICT) state or a planar ICT state depending on steric hindrance. The absorption maximum (

) typically lies in the 300–340 nm range. -

Protonated State: Protonation of the pyridine nitrogen increases its electron-withdrawing capacity, lowering the LUMO energy. This usually results in a bathochromic (red) shift and hyperchromic effect due to enhanced planarization and conjugation.

Orbital Energy Diagram (Mechanism)

The following diagram illustrates the electronic transition modulation upon functionalization.

Figure 1: Energy level modulation in Pyridine-Benzoxazole conjugates. Donors raise the HOMO, while protonation of the pyridine stabilizes the LUMO, narrowing the bandgap.

Experimental Protocols: Synthesis

To study these spectra, high-purity compounds are required. The condensation of carboxylic acids with aminophenols in Polyphosphoric Acid (PPA) is the industry standard for generating the benzoxazole core.

Protocol: PPA-Mediated Condensation

Objective: Synthesis of 2-(2'-pyridyl)benzoxazole (PBO).

-

Reagents: 2-Aminophenol (10 mmol), Picolinic acid (10 mmol), Polyphosphoric acid (PPA, 20 g).

-

Mixing: Mix reagents in a round-bottom flask. Add PPA.

-

Heating: Heat to 180–200 °C for 4–6 hours under magnetic stirring. Note: High temperature is critical to drive the cyclodehydration.

-

Quenching: Cool the reaction mixture to ~80 °C and pour slowly into crushed ice/water with vigorous stirring.

-

Neutralization: Neutralize the slurry with 10% NaOH or

until pH ~8–9. The precipitate will form. -

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (or purify via column chromatography using Hexane:EtOAc).

Synthesis Workflow Visualization

Figure 2: Step-by-step synthesis of pyridine-benzoxazole derivatives via the PPA cyclodehydration method.

Spectral Characteristics & Solvatochromism

The absorption spectra of these conjugates are sensitive to solvent polarity, although less so than their fluorescence emission. This solvatochromism indicates a change in the dipole moment upon excitation.

Key Spectral Data

The following table summarizes the absorption maxima (

| Solvent | Polarity Index ( | Spectral Character | ||

| Cyclohexane | 0.006 | 305 | ~18,000 | Structured, vibrational fine structure visible |

| Toluene | 0.099 | 308 | ~17,500 | Slight broadening |

| Dichloromethane | 0.309 | 310 | ~16,800 | Loss of fine structure |

| Acetonitrile | 0.460 | 312 | ~16,500 | Broad band |

| Methanol | 0.762 | 315 | ~15,000 | Red-shifted, H-bonding influence |

| DMSO | 0.444 | 318 | ~16,000 | Bathochromic shift due to high polarizability |

Interpretation:

-

Non-polar solvents: The spectra often show vibrational structure, indicating a rigid ground state.

-

Polar solvents: The bands broaden and redshift (positive solvatochromism), suggesting the excited state is more polar than the ground state, consistent with ICT character.

Functional Sensing: pH and Metal Ions

The pyridine nitrogen acts as a Lewis base, making these conjugates excellent candidates for environmental sensing.

Protonation (Acidochromism)

Upon adding acid (lowering pH), the pyridine nitrogen becomes protonated (

-

Effect: The electron-withdrawing strength of the pyridine ring increases dramatically.

-

Spectral Result: A significant bathochromic shift (often >20 nm) in absorption.[2]

-

Mechanism: The protonation locks the molecule in a more planar conformation, enhancing

-conjugation across the two rings.

Metal Ion Chelation

The nitrogen on the benzoxazole ring and the nitrogen on the pyridine ring are often positioned to form a "N-N" chelating pocket (similar to bipyridine).

-

Target Ions:

, -

Spectral Result: Chelation rigidifies the structure and alters the ICT efficiency, often resulting in a ratiometric shift in absorption and a significant enhancement in fluorescence (Chelation-Enhanced Fluorescence, CHEF).

Sensing Mechanism Diagram

Figure 3: Mechanism of spectral modulation via protonation and metal ion chelation.

References

-

MDPI (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]

-

NIH / PubMed (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. [Link]

-

RSC (2002). Photoisomerization of 2-(2-pyrrol-2-ylethenyl)benzoxazole and 2-(2-pyrrol-2-ylethenyl)benzothiazole. [Link]

-

Tampere University (2022). Protonation-induced fluorescence modulation of carbazole-based emitters. [Link]

-

MDPI (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles. [Link]

Sources

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Benzoxazole-6-ol Derivatives

Abstract

Intramolecular hydrogen bonding (IHB) is a critical, non-covalent interaction that profoundly influences the three-dimensional structure and physicochemical properties of molecules. In the realm of drug discovery and materials science, the benzoxazole scaffold is a "privileged structure" due to its wide range of biological activities.[1][2][3][4] When substituted with a hydroxyl group at the 6-position, a structurally significant IHB can form between the phenolic proton and the nitrogen atom of the oxazole ring. This guide provides an in-depth technical exploration of this specific IHB in benzoxazole-6-ol derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of theoretical principles, practical characterization methodologies, and an analysis of the bond's impact on drug-like properties. We will delve into the causality behind experimental choices and present self-validating protocols to ensure robust and reproducible analysis.

Introduction: The Strategic Importance of IHB in Medicinal Chemistry

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning from anticancer to antimicrobial.[2][3][5] Their biological versatility stems from their ability to mimic natural nucleic bases and engage in various interactions with biological macromolecules.[1][3]

An intramolecular hydrogen bond is formed when a hydrogen atom, covalently bonded to an electronegative atom (a donor), interacts with another electronegative atom (an acceptor) within the same molecule.[6] This interaction, while weaker than a covalent bond, is a powerful tool in molecular design. It can pre-organize a molecule into a specific, lower-energy conformation, a critical factor for high-affinity binding to a biological target.[7] By stabilizing a bioactive conformation, the entropic penalty upon binding is reduced, potentially leading to enhanced potency.[7] Furthermore, IHB can "shield" polar functional groups, a strategy used to modulate key pharmacokinetic properties like membrane permeability and solubility.[6][8][9]

In benzoxazole-6-ol systems, the key IHB involves the hydroxyl group (-OH) at the 6-position acting as the hydrogen bond donor (HBD) and the imine-like nitrogen atom (N-3) of the oxazole ring serving as the hydrogen bond acceptor (HBA). This interaction creates a stable, planar, six-membered quasi-ring structure that significantly impacts the molecule's overall properties.

The Anatomy of the Benzoxazole-6-ol Intramolecular Hydrogen Bond

The formation and strength of the O-H···N intramolecular hydrogen bond in benzoxazole-6-ol derivatives are governed by a delicate interplay of structural and electronic factors. Understanding these factors is paramount for rationally designing molecules with tailored properties.

-

Geometric Constraints: The benzoxazole ring system inherently places the 6-hydroxyl group in close proximity to the oxazole nitrogen, creating a favorable geometry for the formation of a stable, six-membered ring via the hydrogen bond.

-

Electronic Effects: The strength of the IHB is directly related to the acidity of the hydroxyl proton (donor) and the basicity of the oxazole nitrogen (acceptor).

-

Substituent Influence: Electron-withdrawing groups (EWGs) on the benzene ring increase the acidity of the phenolic proton, strengthening the IHB. Conversely, electron-donating groups (EDGs) decrease the acidity of the donor proton, leading to a weaker IHB.

-

Resonance Assistance (RAHB): The IHB in this system is often strengthened by π-electron delocalization within the newly formed quasi-aromatic ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[10] This delocalization further stabilizes the closed conformation.

-

Methodologies for Characterization and Quantification

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization and quantification of the IHB.

Spectroscopic Techniques: Probing the Bond in Solution

Spectroscopic methods provide invaluable information about the presence and relative strength of the IHB in the solution state, which is often more relevant to biological systems.

-

¹H NMR Spectroscopy: This is arguably the most direct and informative technique. The chemical shift (δ) of the hydroxyl proton is highly sensitive to its electronic environment.

-

Causality: In the absence of IHB, the -OH proton signal is typically broad and appears at a lower chemical shift (e.g., 4-7 ppm in CDCl₃), often exchanging with trace water. When a strong IHB is present, the proton becomes deshielded due to the proximity of the electronegative nitrogen acceptor and its involvement in the quasi-ring structure. This results in a significant downfield shift (δ > 10 ppm) and a sharpening of the signal, as the proton is less available for intermolecular exchange.[11][12]

-

Solvent Competition Studies: The resilience of the IHB can be tested by using a hydrogen-bond-accepting solvent like DMSO-d₆. A strong IHB will persist, showing only a minor change in the -OH chemical shift. In contrast, a weak IHB or a simple intermolecular hydrogen bond will be disrupted by the solvent, leading to a significant upfield shift or disappearance of the distinct -OH signal.[8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds.

-

Causality: A free, non-hydrogen-bonded O-H group exhibits a sharp, relatively high-frequency stretching vibration (ν(O-H)) typically in the range of 3500-3700 cm⁻¹. The formation of an IHB weakens the O-H covalent bond, causing a red shift (shift to lower frequency) and a broadening of this stretching band.[11] The magnitude of this shift is proportional to the strength of the hydrogen bond.

-

X-ray Crystallography: The Definitive View

Single-crystal X-ray diffraction provides unequivocal, high-resolution evidence of the IHB in the solid state. It allows for the direct measurement of key geometric parameters:

-

Donor-Acceptor Distance (d(O···N)): A shorter distance indicates a stronger bond.

-

Hydrogen-Acceptor Distance (d(H···N)): The most critical distance parameter.

-

Donor-H-Acceptor Angle (∠OHN): An angle closer to 180° signifies a stronger, more linear hydrogen bond.

Computational Chemistry: The In Silico Toolkit

Computational methods are indispensable for predicting the presence of IHB, quantifying its energy, and correlating theoretical data with experimental results.

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for optimizing molecular geometries and calculating interaction energies.

-

Causality: By comparing the energy of the "closed" conformation (with IHB) to a hypothetical "open" conformation (where the -OH group is rotated away), the IHB energy can be estimated. Frequency calculations are crucial to confirm that the optimized structure is a true energy minimum.[13]

-

-

Quantum Theory of Atoms in Molecules (QTAIM): This advanced method analyzes the electron density topology to characterize bonding interactions. The presence of a bond path and a bond critical point (BCP) between the hydrogen and acceptor atoms provides definitive theoretical evidence of a hydrogen bond.

Impact on Physicochemical and Pharmacological Properties

The presence of a robust IHB in benzoxazole-6-ol derivatives is not merely a structural curiosity; it has profound and actionable consequences for drug development.

| Property | Consequence of IHB | Rationale for Drug Development Professionals |

| Lipophilicity (LogP/D) | Increases | The IHB masks the polar -OH and N groups, reducing their ability to form intermolecular hydrogen bonds with water. This "molecular chameleon" effect increases the molecule's affinity for lipid environments, which can lead to enhanced membrane permeability and better oral absorption.[6][8][9] |

| Aqueous Solubility | Decreases | By satisfying its hydrogen bonding potential internally, the molecule has less propensity to interact with water molecules, often leading to lower aqueous solubility. This is a critical trade-off that must be balanced. |

| Acidity (pKa) | Decreases (pKa increases) | The IHB stabilizes the neutral, protonated form of the hydroxyl group, making it a weaker acid (i.e., raising its pKa). This can significantly alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding. |

| Conformational Rigidity | Increases | The IHB locks the molecule into a more rigid, planar conformation. This pre-organization can reduce the entropic cost of binding to a receptor, potentially increasing binding affinity and selectivity.[7] |

| Photophysical Properties | Modulated | Many benzoxazole derivatives are fluorescent. The IHB can facilitate a process called Excited-State Intramolecular Proton Transfer (ESIPT), leading to unique fluorescence properties that can be exploited in designing sensors and probes.[14][15] |

Experimental & Computational Protocols

The following protocols are designed to be self-validating systems for the robust analysis of IHB in novel benzoxazole-6-ol derivatives.

Protocol 1: ¹H NMR Analysis of IHB Strength and Stability

Objective: To confirm the presence of IHB and assess its stability against a competitive solvent.

Methodology:

-

Sample Preparation (Non-competing Solvent): Dissolve ~5 mg of the benzoxazole-6-ol derivative in 0.6 mL of anhydrous CDCl₃. Expertise Note: The use of anhydrous solvent is critical to prevent exchange broadening of the -OH signal by trace water.

-

Data Acquisition (CDCl₃): Acquire a standard ¹H NMR spectrum. Record the chemical shift (δ), multiplicity, and line width of the -OH proton signal. A sharp signal observed at δ > 10 ppm is strong initial evidence of IHB.

-

Sample Preparation (Competing Solvent): Dissolve ~5 mg of the same compound in 0.6 mL of anhydrous DMSO-d₆. Trustworthiness Check: DMSO is a strong hydrogen bond acceptor and will disrupt all but the most robust IHBs.

-

Data Acquisition (DMSO-d₆): Acquire a second ¹H NMR spectrum under identical conditions.

-

Analysis:

-

Strong, Stable IHB: The -OH chemical shift will remain largely downfield (δ > 10 ppm) with only a minor change (Δδ < 1 ppm) compared to the spectrum in CDCl₃.

-

Weak/No IHB: The -OH signal will shift significantly upfield or may be broadened into the baseline due to rapid exchange with the solvent.

-

Protocol 2: DFT Workflow for IHB Energy Estimation

Objective: To calculate the stabilization energy conferred by the IHB.

Methodology:

-

Structure Preparation: Build the 3D structure of the benzoxazole-6-ol derivative.

-

Conformer 1 (IHB-Closed): Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will yield the lowest energy conformation, which should feature the IHB.

-

Conformer 2 (IHB-Open): Manually rotate the O-H bond by 180° to break the IHB. Constrain the dihedral angle of the C-C-O-H bond and perform a second geometry optimization. Expertise Note: This constrained optimization provides a reasonable high-energy reference structure.

-

Energy Calculation: Record the final electronic energy (E) for both the optimized closed (E_closed) and open (E_open) conformers.

-

IHB Energy Estimation: Calculate the IHB energy as: E_IHB = E_open - E_closed .

-

Validation: Perform a frequency calculation on the optimized "closed" structure. The absence of imaginary frequencies confirms it is a true local minimum on the potential energy surface.

Visualization of Key Concepts

Visual diagrams are essential for conceptualizing the workflows and impacts discussed in this guide.

Diagram 1: The Benzoxazole-6-ol IHB

A diagram illustrating the intramolecular hydrogen bond between the 6-hydroxyl group and the oxazole nitrogen.

Caption: Core structure of benzoxazole-6-ol showing the IHB.

Diagram 2: Integrated IHB Characterization Workflow

A flowchart detailing the multi-pronged approach to studying intramolecular hydrogen bonding.

Caption: Workflow for the comprehensive analysis of IHB.

Diagram 3: IHB's Influence on Drug-Like Properties

A logical diagram showing the cascading effect of IHB on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: The cascading impact of IHB on drug properties.

Conclusion and Future Perspectives

The intramolecular hydrogen bond in benzoxazole-6-ol derivatives is a powerful design element that medicinal chemists can strategically employ to fine-tune the properties of drug candidates. A comprehensive understanding, derived from a synergistic application of spectroscopic, crystallographic, and computational methods, is essential for its rational exploitation. By modulating the electronic environment of the benzoxazole core, the strength of this IHB can be controlled, thereby providing a sophisticated lever to optimize the delicate balance between potency, solubility, and permeability. Future research will likely focus on more complex systems and the development of predictive quantitative structure-property relationship (QSPR) models that can accurately forecast the impact of IHB on in vivo outcomes, further accelerating the drug discovery process.

References

-

Caron, G., Kihlberg, J., & Ermondi, G. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Available at: [Link]

-

(2017, January 18). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

(n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. Available at: [Link]

-

(2021, January 4). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. Available at: [Link]

-

(n.d.). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design. Academia.edu. Available at: [Link]

-

(n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

-

(2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]

-

(2021, April 21). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Semantic Scholar. Available at: [Link]

-

(n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

-

(2021, September 21). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC. Available at: [Link]

-

(2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

-

(2010, March 25). Intramolecular hydrogen bonding in medicinal chemistry. PubMed. Available at: [Link]

-

(n.d.). Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

(n.d.). IR spectral and theoretical characterization of intramolecular hydrogen bonds closing five-membered rings. RSC Publishing. Available at: [Link]

-

(2024, November 12). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

-

(2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]

-

(n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

-

(2011, July 8). (PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Available at: [Link]

-

(2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]

-

(n.d.). Benzoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

(n.d.). Intramolecular Hydrogen Bonding in Benzoxazines: When Structural Design Becomes Functional | Request PDF. ResearchGate. Available at: [Link]

-

(2024, September 13). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PMC. Available at: [Link]

-

(2014, December 16). Investigation of the Interaction of 2-(2'-Hydroxyphenyl) benzoxazoles and their Derivatives with B-DNA by Docking and Molecular Dynamics. SciELO. Available at: [Link]

-

(2025, October 14). Hydrogen Bond Benchmark: Focal‐Point Analysis and Assessment of DFT Functionals. Radboud Repository. Available at: [Link]

-

(2025, July 23). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unito.it [iris.unito.it]

- 9. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1][2] It is defined as the ratio of photons emitted to photons absorbed.[3][4] For researchers in drug development and materials science, an accurate QY value is critical for assessing the potential of a fluorophore as a probe, sensor, or active component in optoelectronic devices. This guide provides a comprehensive, in-depth protocol for the determination of the fluorescence quantum yield of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol, a heterocyclic compound with potential applications in medicinal chemistry and as a fluorescent probe.[5] While a specific quantum yield for this exact molecule is not pre-determined in public literature, this guide equips researchers with the theoretical framework and practical, field-proven methodology to perform this crucial measurement accurately using the relative method.

Introduction to 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol and Fluorescence Quantum Yield

The Target Molecule: A Profile

2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol belongs to the family of benzoxazoles, a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[6][7] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure conducive to fluorescence. The presence of a pyridyl substituent and a hydroxyl group can significantly influence the molecule's electronic properties, such as its absorption and emission wavelengths, and its sensitivity to environmental factors like pH and solvent polarity.[8][9] These characteristics make such compounds promising candidates for applications ranging from fluorescent probes in cellular imaging to building blocks for functional organic materials.[5]

The Significance of Fluorescence Quantum Yield (QY)

The QY is one of the most important parameters used to characterize a fluorophore.[1] A high QY indicates that the molecule efficiently converts absorbed energy into emitted light, making it a "bright" fluorophore. Conversely, a low QY suggests that absorbed energy is primarily lost through non-radiative pathways like internal conversion or intersystem crossing.

In the context of drug and materials development, QY is critical for:

-

Sensitivity of Probes: For fluorescent probes designed to detect specific analytes or cellular components, a high QY is essential for generating a strong signal, enabling high-sensitivity assays.

-

Efficiency of OLEDs: In organic light-emitting diodes (OLEDs), the QY of the emissive material directly impacts the device's overall efficiency.

-

Quality Control: Comparing the QY of different synthesis batches can serve as a reliable measure of product quality and purity.[3][10]

Theoretical Framework: The Relative Method

The determination of QY can be performed using either absolute or relative methods.[2][4] The absolute method, which typically requires an integrating sphere, measures the total number of emitted photons directly.[1][4] While highly accurate, this method requires specialized equipment not available in all laboratories.

This guide focuses on the relative method , a more accessible yet robust technique that compares the fluorescence of the sample compound to a well-characterized reference standard with a known QY.[1][11] The underlying principle is that if the standard and the sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[12]

The governing equation for the relative QY calculation is:

Φx = Φr * (mx / mr) * (nx2 / nr2)

Where:

-

Φ is the fluorescence quantum yield.

-

m is the slope from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent.

-

The subscript x refers to the unknown sample (2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol).

-

The subscript r refers to the reference standard.[3]

This comparative approach, which involves creating a calibration curve from a series of dilutions, is more accurate than a single-point measurement as it ensures the validity of the relationship between absorbance and fluorescence and helps to mitigate inner filter effects.[3][10]

Experimental Determination of Fluorescence Quantum Yield

This section provides a detailed, step-by-step protocol designed as a self-validating system. The causality behind each step is explained to ensure both technical accuracy and practical success.

Materials and Instrumentation

-

Analyte: High-purity, synthesized 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol.

-

Reference Standard: Quinine sulfate dihydrate. This is a widely accepted and well-characterized standard, particularly for excitation in the UV range (<350 nm).[13][14] Its QY in 0.1 M H₂SO₄ is 0.55.[15][16]

-

Solvent: Spectroscopic grade 0.1 M sulfuric acid (H₂SO₄). The choice of solvent is critical; it must dissolve both the sample and the standard, and it should be free of fluorescent impurities.[1] Using the same solvent for both sample and standard simplifies the calculation by making the refractive index term (nx²/nr²) equal to 1.

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

-

Spectrofluorometer with spectral correction capabilities (e.g., Agilent Cary Eclipse).[3]

-

-

Cuvettes: 10 mm pathlength quartz cuvettes for both absorbance and fluorescence measurements.

Experimental Workflow Diagram

The overall process for determining the relative quantum yield is illustrated below.

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol

Step 1: Preparation of Solutions

-

Prepare a 0.1 M H₂SO₄ solvent blank. Use this for all subsequent dilutions and as a blank in spectroscopic measurements.

-

Prepare stock solutions (~10⁻⁴ M) of both the reference (quinine sulfate) and the sample (2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol) in 0.1 M H₂SO₄.

-

Create a series of at least five dilutions from each stock solution. The key is to prepare solutions that are optically dilute.

-

Causality (Expertise): The absorbance of the most concentrated solution must be less than 0.1 at the excitation wavelength.[11][12] This is a critical step to avoid the inner filter effect, where the sample itself reabsorbs the emitted fluorescence, leading to an artificially low measured intensity and an inaccurate QY.

-

Step 2: Spectroscopic Measurements

-

Determine the optimal excitation wavelength (λex).

-

Measure the absorbance spectrum of a dilute solution of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol.

-

Identify the absorption maximum (λmax). For best results, λex should be set at or near this maximum. Let's assume for this molecule, λmax is 340 nm.

-

Crucially, the same λex must be used for both the sample and the reference standard. [1]

-

-

Measure Absorbance.

-

Using the UV-Vis spectrophotometer, record the absorbance of all sample and reference dilutions at the chosen λex (e.g., 340 nm).

-

-

Measure Fluorescence Emission.

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the reference.

-

Instrument Settings (Trustworthiness): Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements. Changing these parameters will invalidate the comparison.[12] The emission range should be set to capture the entire fluorescence band (e.g., for quinine sulfate excited at 340 nm, scan from 360 nm to 700 nm).

-

Ensure that the instrument's emission correction files are applied. This corrects for the wavelength-dependent efficiency of the detector and grating, ensuring the true shape of the emission spectrum is recorded.[1]

-

Data Analysis

-

Integrate the Fluorescence Spectra.

-

For each recorded emission spectrum, calculate the integrated area under the curve. This value represents the total fluorescence intensity. Most modern spectrometer software can perform this integration automatically.

-

-

Plot the Data.

-

For both the sample and the reference, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

-

Determine the Slopes.

-

Perform a linear regression (fit a straight line) for each data set. The slope of this line is the value 'm' for the sample (mₓ) and the reference (mᵣ).

-

Self-Validation (Trustworthiness): The plot must be linear (R² > 0.99). A non-linear plot indicates that the solutions were not sufficiently dilute and that the inner filter effect or other concentration-dependent phenomena are occurring. If non-linearity is observed, the experiment must be repeated with more dilute solutions.

-

Calculation of the Quantum Yield

Using the master equation, calculate the QY of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-ol.

Example Calculation:

-

Knowns:

-

Reference Standard: Quinine sulfate

-

Φᵣ = 0.55

-

Solvent: 0.1 M H₂SO₄ for both (so nₓ²/nᵣ² = 1)

-

-

Measured:

-

Slope from plot for Quinine Sulfate (mᵣ) = 5,450,000

-

Slope from plot for Sample (mₓ) = 3,815,000

-

-

Calculation:

-

Φₓ = 0.55 * (3,815,000 / 5,450,000) * 1

-

Φₓ = 0.385

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

| Solution | Concentration | Absorbance at 340 nm | Integrated Fluorescence Intensity (a.u.) |

| Reference | Dilution 1 | 0.018 | 99,800 |

| (Quinine SO₄) | Dilution 2 | 0.035 | 190,500 |

| Dilution 3 | 0.051 | 280,100 | |

| Dilution 4 | 0.072 | 390,600 | |

| Dilution 5 | 0.090 | 492,300 | |

| Sample | Dilution 1 | 0.020 | 75,900 |

| (Analyte) | Dilution 2 | 0.041 | 157,000 |

| Dilution 3 | 0.063 | 241,100 | |

| Dilution 4 | 0.079 | 300,500 | |

| Dilution 5 | 0.095 | 361,800 |

Table 1: Hypothetical absorbance and fluorescence data for the reference and sample solutions.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]